molecular formula C22H18N2O4S2 B2717058 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(phenylsulfonyl)propanamide CAS No. 868675-78-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2717058
CAS No.: 868675-78-9
M. Wt: 438.52
InChI Key: JVJXZWQGSBXRDK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(phenylsulfonyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BHPP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Luminescent Properties and White Light Emission

Research on benzothiazole derivatives, including compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(phenylsulfonyl)propanamide, has demonstrated their significant luminescent properties. These compounds have been investigated for their potential use in white-light-emitting devices due to their ability to exhibit bright emissions across the visible spectrum when doped into polymer matrices. This application is particularly relevant for the development of new materials for optoelectronic devices (Lu et al., 2017).

Inhibitors of Kynurenine 3-Hydroxylase

N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are crucial for exploring the pathophysiological role of the kynurenine pathway in neuronal injury, offering insights into potential therapeutic targets for neurodegenerative diseases (Röver et al., 1997).

Synthesis and Characterization of Derivatives

The synthesis and characterization of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its derivatives have been documented, providing a foundation for the development of novel compounds with potential therapeutic applications. These studies include detailed spectral analysis, contributing to the broader chemical knowledge of benzothiazole-based compounds (Manolov et al., 2021).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety have shown promise as anticonvulsant agents. These derivatives have been synthesized and evaluated for their protective effects against picrotoxin-induced convulsion, highlighting the therapeutic potential of sulfonamide-modified benzothiazoles in the treatment of seizure disorders (Farag et al., 2012).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c25-19-11-10-15(14-17(19)22-24-18-8-4-5-9-20(18)29-22)23-21(26)12-13-30(27,28)16-6-2-1-3-7-16/h1-11,14,25H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJXZWQGSBXRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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